molecular formula C7H12N2O B3071026 (1-Isopropyl-1H-pyrazol-5-yl)methanol CAS No. 1007488-73-4

(1-Isopropyl-1H-pyrazol-5-yl)methanol

Cat. No.: B3071026
CAS No.: 1007488-73-4
M. Wt: 140.18 g/mol
InChI Key: FWDPTLIWTZTAEM-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C7H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-1H-pyrazol-5-yl)methanol typically involves the reaction of pyrazole derivatives with isopropylating agents. One common method includes the use of isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Protecting group strategies and mild reaction conditions are often employed to suppress unwanted side reactions and decomposition .

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1-Isopropyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The presence of the pyrazole ring allows for hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isopropyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The isopropyl group enhances its hydrophobicity, influencing its interaction with biological targets and its solubility in organic solvents .

Properties

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-4,6,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDPTLIWTZTAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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